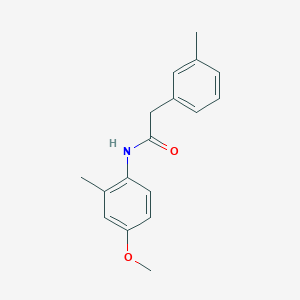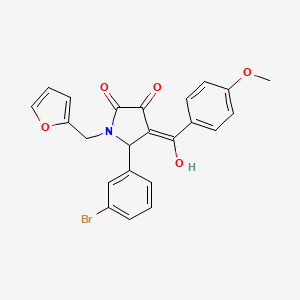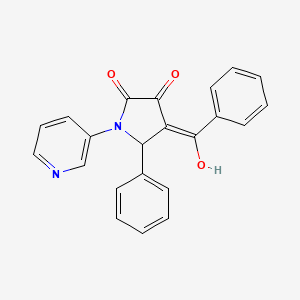![molecular formula C22H26N2O3 B5288980 3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide, also known as DPA-P3, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound also interacts with various proteins, including Bcl-2 and p53, to induce apoptosis in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation in neurodegenerative diseases, and regulation of gene and protein expression. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide in lab experiments is its low toxicity and high selectivity towards cancer cells, making it a safer and more effective therapeutic agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide. One direction is to optimize the synthesis process to increase the yield and purity of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. This intermediate is then reacted with pyrrolidine and benzoyl chloride to form this compound. The synthesis process has been optimized to increase the yield and purity of this compound.
Scientific Research Applications
3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Properties
IUPAC Name |
3-[[1-[2-(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-5-3-8-20(16(15)2)27-14-21(25)24-10-9-18(13-24)11-17-6-4-7-19(12-17)22(23)26/h3-8,12,18H,9-11,13-14H2,1-2H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSALLDYPQJHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5288901.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)


![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)
![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)
![2-[benzyl(2,6-dichlorobenzyl)amino]ethanol](/img/structure/B5288972.png)
![2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
